molecular formula C18H14FN3O2S2 B3413782 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide CAS No. 946271-33-6

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide

Cat. No.: B3413782
CAS No.: 946271-33-6
M. Wt: 387.5 g/mol
InChI Key: YLBONHVLYXGPDE-UHFFFAOYSA-N
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Description

This compound is a thiazole-based benzamide derivative featuring a thioether-linked 2-amino-2-oxoethyl group at the thiazole’s 2-position and a phenyl substituent at the 4-position. The benzamide moiety is substituted with a fluorine atom at the 3-position.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBONHVLYXGPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a thiourea derivative with a halogenated ketone or aldehyde under acidic or basic conditions.

    Introduction of the Amino-Oxoethylthio Group: This can be achieved by reacting the thiazole intermediate with an amino acid derivative, such as glycine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Fluorobenzamide Moiety: The final step involves the acylation of the thiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or bacterial infections.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Benzamide Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structural Differences :
    • The thiazole core is substituted with a chlorine at position 5 (vs. phenyl at position 4 in the target compound).
    • The benzamide has 2,4-difluoro substituents (vs. 3-fluoro in the target).
  • The absence of the 2-amino-2-oxoethylthio group reduces hydrogen-bonding capacity, which may lower solubility compared to the target compound .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 15)
  • Structural Differences: The thioether group is linked to a thienylmethyl moiety (vs. 2-amino-2-oxoethyl in the target). A pyridinylaminoethyl chain replaces the thiazole core.
  • The 2-amino-2-oxoethyl group in the target compound may improve solubility and enable hydrogen bonding with polar residues in biological targets .

Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9]) differ significantly in core structure (triazole vs. thiazole) but share functional groups like sulfonyl and fluorine substituents.

  • Key Contrasts: Triazole-thiones exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and reactivity . The target compound’s thiazole core lacks this tautomerism, offering greater structural rigidity for target binding. The 2-amino-2-oxoethylthio group in the target provides a unique hydrogen-bond donor/acceptor profile absent in triazole derivatives .

Substituted Benzamides in Agrochemicals ()

Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) highlight the role of fluorine and aromatic substituents in agrochemical activity.

  • Comparison: Diflufenican’s trifluoromethylphenoxy group enhances herbicidal activity via hydrophobic interactions, whereas the target compound’s 3-fluorobenzamide and thiazole-thioether groups may favor antimicrobial or anticancer applications .

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide is a complex organic compound notable for its structural features, including a thiazole ring and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections delve into the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Structural Features and Synthesis

The molecular formula and weight of this compound suggest a rich chemical landscape conducive to diverse biological interactions. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the thiazole and acetamide portions, which are crucial for optimizing biological activity.

Synthetic Pathway Overview:

  • Starting Materials : Thiazole derivatives and amine sources.
  • Reagents : Use of coupling agents and solvents to facilitate reactions.
  • Purification : Chromatography techniques to isolate the desired compound.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity:

  • Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Research suggests potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological ActivityNotable Findings
N-(5-methylthiazol-2-yl)-acetamideMethyl substitution on thiazoleAntimicrobialEffective against Gram-positive bacteria
N-(4-methylthiazol-5-yloxy)acetamideEther linkageAnticancerInduces apoptosis in cancer cell lines
N-(5-bromo-thiazolyl)benzamideBromine substitutionAntitumorExhibits significant tumor reduction in animal models

Case Studies and Research Findings

Research has explored various derivatives of the thiazole-bearing compounds, revealing insights into their biological activities:

  • Thiazole Derivatives in Cancer Treatment :
    • A study demonstrated that derivatives similar to this compound can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that these compounds may interact with specific protein targets involved in cell signaling pathways, leading to enhanced therapeutic effects against cancer .
  • In Vivo Studies :
    • Animal studies indicated that the compound significantly reduced tumor size in xenograft models, showing promise as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific substitutions on both the thiazole and acetamide groups:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Amino Group Variations : Modifications to the amino group can alter binding affinity to biological targets, influencing both efficacy and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide

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